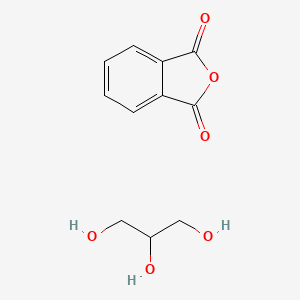

2-Benzofuran-1,3-dione;propane-1,2,3-triol

Description

Contextualization within Contemporary Organic Chemistry

The study of the reaction between 2-Benzofuran-1,3-dione and propane-1,2,3-triol (B13761041) is deeply rooted in the history of polymer science and continues to be relevant in the context of developing sustainable and functional materials.

Phthalic anhydride (B1165640), first reported in 1836, was the first dicarboxylic acid anhydride to be used commercially. wikipedia.org Its primary application lies in the production of plasticizers for polymers like PVC. wikipedia.orgtaylorandfrancis.com In polymer chemistry, its significance stems from its ability to react with polyols to form polyesters. taylorandfrancis.comscielo.br The anhydride ring readily opens upon reaction with a hydroxyl group, initiating the esterification process that leads to polymer chain growth. chegg.com

Early research focused on understanding the fundamental kinetics and reaction conditions of polymerization with polyols. e3s-conferences.orge3s-conferences.org Contemporary research has shifted towards modifying and improving the properties of the resulting polymers by incorporating other anhydrides or by using phthalic anhydride in the synthesis of more complex polymer architectures. acs.orgdergipark.org.tr A significant area of modern research is the replacement of petroleum-derived phthalic anhydride with bio-based alternatives to create more sustainable alkyd resins. acs.orgresearchgate.netnih.gov

Glycerol (B35011), a readily available and inexpensive polyol, has a long history of use in various industries. researchgate.netwikipedia.org In polymer chemistry, its trifunctional nature, possessing three hydroxyl groups, is key to its role in forming highly cross-linked, three-dimensional polymer networks. oureducation.innih.gov This cross-linking imparts rigidity and thermal stability to the resulting polyester (B1180765). e3s-conferences.org

The academic evolution of glycerol in polyol chemistry has seen its transition from a simple building block to a versatile platform molecule. researchgate.net With the surplus of crude glycerol from the biodiesel industry, extensive research has been dedicated to its valorization into higher-value chemicals and polymers. neliti.comresearchgate.netijsr.net This includes its use in the synthesis of various polyesters, polyurethanes, and other polymers. researchgate.netnih.gov Modern research often focuses on using crude glycerol directly in polymerization reactions to improve the economic viability and sustainability of the process. ijsr.netallresearchjournal.com

Rationale for Investigating the Combined Chemical Entity

The investigation of the reaction between 2-Benzofuran-1,3-dione and propane-1,2,3-triol is driven by the valuable properties of the resulting polymer, glyptal. This thermosetting polyester is known for its good adhesion, hardness, and heat resistance, making it a crucial component in paints, lacquers, and industrial coatings. quora.comyoutube.com The ability to form a durable, protective film upon evaporation of the solvent is a key characteristic that has sustained its commercial importance. youtube.com

The reaction allows for the creation of a highly cross-linked polymer network. oureducation.inchegg.com The degree of cross-linking, and thus the final properties of the resin, can be tailored by controlling the molar ratio of the reactants. scielo.br For instance, an excess of phthalic anhydride can lead to a more brittle resin, while a higher proportion of glycerol can result in a more flexible polymer. This tunability makes the system a versatile platform for developing materials with specific performance characteristics.

Identification of Current Research Gaps and Future Academic Prospects

Despite being a well-established system, the chemistry of 2-Benzofuran-1,3-dione and propane-1,2,3-triol continues to present opportunities for further research. A significant research gap lies in the development of more efficient and environmentally friendly catalytic systems for the polycondensation reaction. While various catalysts have been explored, the quest for highly active, selective, and reusable catalysts remains an active area of investigation. neliti.com

A major future prospect is the development of fully bio-based alkyd resins. acs.orgresearchgate.netnih.gov This involves not only utilizing bio-derived glycerol but also replacing phthalic anhydride with renewable dicarboxylic acids or their anhydrides. acs.org The challenge lies in identifying bio-based alternatives that can impart the same level of performance, particularly in terms of rigidity and thermal stability, as the aromatic phthalic anhydride. acs.org

Detailed Research Findings

The reaction between 2-Benzofuran-1,3-dione (phthalic anhydride) and propane-1,2,3-triol (glycerol) has been the subject of numerous studies to understand the synthesis process and characterize the resulting polyester. The following tables summarize some of the key research findings.

Synthesis Conditions for Glyptal Resins

| Molar Ratio (Glycerol:Phthalic Anhydride) | Catalyst | Temperature (°C) | Reaction Time (hours) | Reference |

|---|---|---|---|---|

| 2:3 | None | 160-200 | Until polymer is difficult to dissolve in acetone | e3s-conferences.org |

| 1:1, 2:3, 2:4 | Dibutyltin (B87310) dilaurate | 160 | 1 | scielo.br |

| 1:1 | p-Toluenesulfonic acid (PTSA) or Activated Zeolite | 120-160 | Not specified | neliti.com |

| 2:3 | Sodium acetate (B1210297) | Boiling | Not specified | quora.com |

Characterization of Polyesters from 2-Benzofuran-1,3-dione and Propane-1,2,3-triol

| Molar Ratio (Glycerol:Phthalic Anhydride) | Characterization Technique | Key Findings | Reference |

|---|---|---|---|

| 2:2, 2:3, 2:4 | FTIR | Confirmed the esterification of glycerol by the acid for all polymers. Showed characteristic peaks for C-H stretching of the phenylene ring and aliphatic C-H stretching. | scielo.br |

| 2:2, 2:3, 2:4 | DSC | Indicated no significant crystallinity in the polymers. | scielo.br |

| Not Specified | FTIR | -OH stretching observed near 3520 cm⁻¹. C=O stretching of the ester group at 1720 cm⁻¹. | dergipark.org.tr |

| Not Specified | NMR | Used to obtain structural information about the transesterification reactions. | acs.org |

Properties

CAS No. |

26655-24-3 |

|---|---|

Molecular Formula |

C11H12O6 |

Molecular Weight |

240.21 g/mol |

IUPAC Name |

2-benzofuran-1,3-dione;propane-1,2,3-triol |

InChI |

InChI=1S/C8H4O3.C3H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;4-1-3(6)2-5/h1-4H;3-6H,1-2H2 |

InChI Key |

QLEITUFVKZSFRB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2=O.C(C(CO)O)O |

Related CAS |

26655-24-3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of the Chemical Compound

Development of Novel Synthetic Routes for the Chemical Compound

Research into the synthesis of glyptal and related polyesters continually seeks to optimize reaction efficiency, control polymer architecture, and utilize sustainable practices.

The primary route to forming these polyesters is direct esterification. This reaction is typically initiated by heating a mixture of phthalic anhydride (B1165640) and glycerol (B35011). zbaqchem.com The initial step involves the ring-opening of the phthalic anhydride by one of glycerol's hydroxyl groups, forming a monoester with a pendant carboxylic acid group. zbaqchem.comresearchgate.net This intermediate can then undergo further esterification reactions. Due to glycerol's three hydroxyl groups and phthalic anhydride's bifunctional nature, a complex, three-dimensional network polymer is formed. terrificscience.org

The process can be carried out via bulk polymerization, where the monomers are mixed, often with a catalyst, and heated. scielo.brtuhh.de Temperatures for the synthesis are typically elevated, often starting around 120-160°C and potentially increasing to over 200°C to drive the reaction to completion and remove the water condensate. scielo.brgoogle.come3s-conferences.org

Catalysts are frequently employed to accelerate the slow esterification process. Both homogeneous and heterogeneous catalysts have been investigated.

Homogeneous Catalysts : Acids like p-toluenesulfonic acid (PTSA) and sulfuric acid, or organometallic compounds such as dibutyltin (B87310) dilaurate, are effective. zbaqchem.comscielo.brneliti.com

Heterogeneous Catalysts : To facilitate easier separation and promote greener processes, solid acid catalysts like activated zeolites have been successfully used to catalyze the esterification. neliti.comunnes.ac.idresearchgate.net

Transesterification reactions can also play a role, particularly at higher temperatures, influencing the final polymer structure by rearranging ester linkages. researchgate.net

While direct covalent bond formation through esterification is the dominant interaction, the potential for intermediate adducts or complexes exists. In certain reaction pathways, particularly those involving Lewis acid catalysis, the initial step can be viewed as the formation of an adduct between the catalyst and the carbonyl group of the phthalic anhydride, activating it for nucleophilic attack by glycerol. rsc.org However, stable, isolable adducts between just phthalic anhydride and glycerol are not the focus of synthetic strategies, which overwhelmingly favor the conditions for polyesterification.

The topic of asymmetric synthesis to produce enantiopure forms is generally not applicable to the direct reaction of phthalic anhydride and glycerol. Both starting materials are achiral and lack stereocenters. The resulting polyester (B1180765), glyptal, is a highly cross-linked, amorphous network. While the complex three-dimensional structure contains numerous chiral centers formed during polymerization, the synthesis from achiral precursors without chiral catalysts or auxiliaries results in a racemic mixture of all possible stereoisomers, yielding a net achiral material. The synthesis of hyperbranched polymers from A2 + B3 type monomers like phthalic anhydride and glycerol is well-documented, but research into creating enantiopure versions from these specific achiral monomers is not a prominent area of study. researchgate.net

Mechanistic Studies of Formation and Transformation

Understanding the mechanism of the reaction between phthalic anhydride and glycerol is crucial for controlling the final properties of the resulting polyester.

The kinetics of the polyesterification between phthalic anhydride and glycerol have been modeled as a step-growth polymerization. neliti.comunnes.ac.id The reaction rate is highly dependent on several factors, including temperature, catalyst type and concentration, and the molar ratio of the reactants. scielo.brresearchgate.net

Kinetic studies are often performed by monitoring the change in the acid number of the reaction mixture over time. e3s-conferences.orgresearchgate.net The acid number, which corresponds to the concentration of unreacted carboxylic acid groups, decreases as the esterification proceeds. e3s-conferences.orge3s-conferences.org Research has shown that the reaction follows Arrhenius behavior, with the rate constant increasing significantly with temperature. neliti.comunnes.ac.id For example, one study compared a homogeneous catalyst (p-toluenesulfonic acid) with a heterogeneous catalyst (activated zeolite) and found that while both exhibited Arrhenius behavior, the homogeneous catalyst resulted in a lower activation energy, indicating a better catalytic performance under the tested conditions. neliti.comunnes.ac.id

The following table summarizes kinetic findings from a comparative study on glyptal synthesis.

| Catalyst | Type | Activation Energy (kJ/mol) | Pre-exponential Factor (A) |

| p-Toluenesulfonic Acid (PTSA) | Homogeneous | 45.6 | 1.8 x 10^4 |

| Activated Zeolite | Heterogeneous | 62.3 | 4.1 x 10^6 |

| This table is illustrative and based on reported comparative data. Actual values can vary with specific experimental conditions. neliti.comunnes.ac.id |

The accepted mechanism for the uncatalyzed reaction begins with the nucleophilic attack of a primary hydroxyl group from glycerol on one of the carbonyl carbons of the phthalic anhydride molecule. zbaqchem.com This leads to the opening of the anhydride ring and the formation of a key intermediate: a monoester that also contains a free carboxylic acid group. zbaqchem.comresearchgate.net

This initial reaction is relatively fast and can occur without a catalyst at elevated temperatures. researchgate.net The subsequent reactions involve the esterification of the newly formed carboxylic acid group and the remaining hydroxyl groups. These steps are generally slower and require higher temperatures or acid catalysis to proceed at a practical rate. researchgate.net The reaction to form the diester involves the elimination of water, and its removal is critical to drive the equilibrium toward the polymer product. terrificscience.org

As the reaction progresses and the concentration of functional groups decreases, the viscosity of the system increases dramatically. terrificscience.org With a trifunctional monomer like glycerol, the polymer chains begin to branch and eventually cross-link, leading to gelation and the formation of an infusible, insoluble three-dimensional network characteristic of a thermosetting polymer. terrificscience.orgvaia.com The transition state for the esterification steps involves a tetrahedral intermediate formed at the carbonyl carbon, which then collapses to form the ester bond and eliminate water.

Computational Validation of Proposed Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate mechanisms of the polyesterification reaction between 2-Benzofuran-1,3-dione (phthalic anhydride) and propane-1,2,3-triol (B13761041) (glycerol). While experimental studies provide macroscopic data on reaction rates and product distribution, computational models offer molecular-level insights into transition states, activation energies, and thermodynamic favorability, thereby validating or challenging proposed reaction pathways.

Studies on similar polyesterification systems have demonstrated the utility of this approach. For instance, DFT calculations have been used to investigate the mechanism of polyester polycondensation catalyzed by titanium-based catalysts. mdpi.com These studies evaluate multiple proposed pathways, such as a Lewis acid mechanism where the catalyst activates the carbonyl group for nucleophilic attack. By calculating the energy barriers for each step, researchers can identify the most kinetically favorable route. In one such study, the uncatalyzed transesterification was found to have an energy barrier of 47.6 kcal/mol, whereas a titanium catalyst lowered this barrier to as low as 19.9 kcal/mol, confirming the catalyst's role and identifying the most efficient mechanistic pathway. mdpi.com

In a system highly relevant to the target compound, a combined experimental and DFT study of glycerol esterification with acetic acid was conducted. conicet.gov.arnih.gov Using the M06-2X functional and 6-311+G(d,p) basis set, researchers calculated the Gibbs free energy to determine the thermodynamic landscape of the reaction. conicet.gov.arnih.gov The calculations successfully explained the experimentally observed product selectivity, showing that the formation of acetins from glycerol is thermodynamically favored. nih.gov Such computational validation provides a predictive framework for optimizing reaction conditions to favor desired isomers and minimize byproducts in the synthesis of glycerol-based polyesters.

Catalyst Development for Enhanced Synthesis of the Chemical Compound

The synthesis of polyesters from glycerol and phthalic anhydride is critically dependent on catalysis to achieve efficient conversion and control over the polymer structure. Research has progressed from traditional homogeneous and heterogeneous systems to highly engineered nano- and biocatalysts.

Design and Application of Homogeneous and Heterogeneous Catalysts

Homogeneous and heterogeneous catalysts are widely employed to accelerate the polycondensation reaction. Homogeneous catalysts, such as p-toluenesulfonic acid (PTSA) and organometallic compounds like dibutyltin dilaurate, dissolve in the reaction medium, offering high activity due to excellent contact with reactants. nih.govnih.govnih.govnih.gov However, their removal from the final product can be challenging.

Heterogeneous catalysts provide a solution to the separation problem as they exist in a different phase from the reaction mixture. Activated zeolites, for example, have been studied as a heterogeneous alternative to PTSA for glyptal synthesis. nih.gov These solid acid catalysts are easily recovered by filtration and can be reused, aligning with green chemistry principles. Research comparing activated zeolite to PTSA found that both catalysts exhibited Arrhenius-like behavior, though they influenced the reaction kinetics differently. nih.gov Other heterogeneous systems for glycerol conversion include various metal oxides and supported acids, which offer robustness and ease of handling. researchgate.netrsc.org

| Catalyst Name | Catalyst Type | Reaction Conditions | Key Findings | Source |

|---|---|---|---|---|

| p-Toluenesulfonic Acid (PTSA) | Homogeneous | 120-160°C | Effective homogeneous catalyst for glyptal synthesis; used as a benchmark for comparison. | nih.gov |

| Dibutyltin Dilaurate | Homogeneous | 160°C for 1 hour | Used for the bulk polycondensation of glycerol and phthalic acid; produces homogeneous polymers. | nih.govnih.gov |

| Activated Zeolite | Heterogeneous | 120-160°C | A reusable solid acid catalyst; demonstrates comparable kinetic behavior to PTSA. | nih.gov |

| Tin Exchanged Tungstophosphoric Acid on K-10 | Heterogeneous | 80-110°C | Highly active for glycerol esterification; catalyst is recyclable up to four times. | nih.govacs.org |

Engineering of Nanocatalysts for Selective Synthesis

Nanocatalysts represent a frontier in catalyst design, bridging the gap between homogeneous and heterogeneous systems. ccspublishing.org.cn Their high surface-area-to-volume ratio provides a large number of active sites, often leading to enhanced reactivity and selectivity under milder conditions. Furthermore, many nanocatalysts, particularly those based on magnetic cores, can be easily separated and recycled. ccspublishing.org.cn

The engineering of nanocatalysts involves tailoring their size, morphology, and surface state to optimize performance. google.com For instance, bimetallic nanoparticles, such as Palladium-Copper (PdCu), can exhibit superior catalytic performance compared to their monometallic counterparts due to favorable electronic and structural interactions. google.com The synthesis of such nanoparticles can even be performed directly in a glycerol medium, which acts as a stabilizing agent. google.com Another green approach is the use of plant extracts for the synthesis of "phyto-nanocatalysts," which leverages natural metabolites as reducing and capping agents, avoiding the need for hazardous reagents. mdpi.com While specific applications to glycerol-phthalate synthesis are still emerging, these engineered nanocatalysts offer significant potential for achieving highly selective and sustainable polyester production.

| Nanocatalyst Type | Design Principle | Potential Advantages in Polyester Synthesis | Source |

|---|---|---|---|

| Bimetallic Nanoparticles (e.g., PdCu) | Combines two different metals to create synergistic electronic and structural effects. | Enhanced catalytic activity and selectivity compared to single-metal catalysts. | google.com |

| Magnetic Core-Shell Nanoparticles | An active catalytic shell (e.g., silica (B1680970) with acid groups) is grown on a magnetic core (e.g., Fe₃O₄). | High activity due to large surface area and simple, efficient recovery using an external magnet. | ccspublishing.org.cn |

| Phyto-Nanocatalysts | Uses plant extracts as natural reducing and stabilizing agents for nanoparticle formation. | Eco-friendly synthesis route; avoids toxic reagents, aligning with green chemistry principles. | mdpi.com |

Biocatalytic and Chemoenzymatic Approaches to Compound Production

Biocatalysis, utilizing enzymes such as lipases, offers a highly selective and green alternative to conventional chemical catalysis for polyester synthesis. acs.org Enzymes operate under mild conditions (typically <100°C), minimizing energy consumption and preventing side reactions or thermal degradation of the polymer. mdpi.comacs.org

Immobilized Candida antarctica lipase (B570770) B (CALB), often known by the trade name Novozym 435, is a particularly robust and effective biocatalyst for the polymerization of glycerol with various diacids and anhydrides. mdpi.comresearchgate.net Research has demonstrated the feasibility of one-pot enzymatic synthesis of highly branched polyesters using glycerol. mdpi.com This method allows for excellent control over the polymer structure and molecular weight without premature gelation. mdpi.com Lipase-catalyzed reactions are also highly regioselective, which is crucial when reacting a multifunctional molecule like glycerol. mdpi.com This selectivity can be exploited to synthesize specific mono- or diesterified glycerol adducts, which can serve as well-defined building blocks for more complex polymers. mdpi.com

| Biocatalyst | Reaction Type | Key Features | Source |

|---|---|---|---|

| Immobilized Candida antarctica Lipase B (CALB) | Polycondensation | Enables one-pot synthesis of branched polyesters at low temperatures (~90°C); robust and allows for structural control. | mdpi.com |

| Lipozyme™ (1,3-regioselective lipase) | Esterification | Used for the synthesis of partial glycerides (mono- and diesters) from glycerol and dicarboxylic acids. | mdpi.com |

| Novozym 435 (CALB) | Ring-Opening Addition Condensation Polymerization (ROACP) | Effective for polymerizing cyclic anhydrides with diols, a reaction type analogous to the target synthesis. | beilstein-journals.org |

Sustainable and Green Chemistry Principles in Synthesis

The production of glycerol-phthalate polyesters is increasingly being guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable resources.

Solvent-Free and Mechanochemical Synthesis Methodologies

A primary green strategy in polyester synthesis is the elimination of organic solvents. The reaction between glycerol and phthalic anhydride is frequently carried out via solvent-free melt polycondensation, where the reactants are simply heated together with a catalyst. nih.govnih.gov This approach avoids the environmental and economic costs associated with solvent purchase, purification, and disposal, and leads to a higher space-time yield. Several studies explicitly highlight the "green" nature of synthesizing glycerol-based polyesters without solvents. conicet.gov.ar

A more advanced solvent-free technique is mechanochemistry, which uses mechanical force, typically through ball milling, to induce chemical reactions. nih.govmdpi.com This method can enhance reactivity, reduce energy input, and enable reactions between solids that would otherwise require a solvent. nih.gov While research on the specific mechanochemical synthesis of glycerol-phthalate is nascent, the successful esterification of other polyols like poly(vinyl alcohol) with maleic anhydride via pan-milling demonstrates the principle's applicability. ccspublishing.org.cn Mechanochemical polymerization has been shown to produce a variety of polyesters and other polymers, sometimes with significant rate accelerations compared to solution-based methods, marking it as a promising green pathway for future synthesis.

Utilization of Renewable Feedstocks and Atom Economy Considerations

The synthesis of polyesters from 2-Benzofuran-1,3-dione (more commonly known as phthalic anhydride) and propane-1,2,3-triol (glycerol) is a significant industrial process. zbaqchem.comzbaqchem.com In recent years, increasing environmental concerns and a push towards sustainable manufacturing have shifted the focus to green chemistry principles, specifically the use of renewable feedstocks and the optimization of atom economy. researchgate.net This section explores these considerations in the context of the polycondensation reaction between phthalic anhydride and glycerol to form glyptal resins. neliti.com

Renewable Feedstocks: Glycerol and Bio-Based Aromatics

The transition away from petrochemical dependence is a central goal of green chemistry. whiterose.ac.uk The production of polyesters from phthalic anhydride and glycerol offers a compelling case for the integration of renewable resources.

Glycerol as a Bio-derived Monomer: Glycerol is a polyol that serves as the backbone for the resulting polyester. A significant advantage is its availability as a major byproduct of the biodiesel industry. neliti.comscielo.br As biodiesel production increases globally, a surplus of crude glycerol is generated, making it an abundant, low-cost, and renewable feedstock. researchgate.netneliti.com Utilizing this waste stream for the synthesis of value-added polymers like glyptal not only improves the economic viability of biodiesel production but also aligns with the principles of a circular economy. neliti.com

The Challenge of Renewable Phthalic Anhydride: While glycerol is readily available from renewable sources, phthalic anhydride is almost exclusively produced from petrochemicals, specifically the oxidation of o-xylene (B151617) or naphthalene. resourcewise.com As of 2022, global production capacity was 6.4 million metric tons, all from fossil-based sources. resourcewise.com This reliance on petrochemicals represents a significant hurdle in producing fully bio-based polyesters.

However, research is actively pursuing bio-based alternatives. The renewable chemistry company Relement has developed a bio-based aromatic, 3-methyl phthalic anhydride (bio-MPA), as a near drop-in replacement for petrochemical phthalic anhydride. resourcewise.com This innovation uses furfural (B47365), a chemical derived from the hemicellulose component of non-food biomass such as wood, straws, and seed husks. resourcewise.com The process involves converting furfural to 2-methylfuran, which then undergoes a Diels-Alder reaction to create the aromatic ring structure. resourcewise.com Such developments are critical for creating entirely sustainable polyester coatings. resourcewise.com

| Monomer | Conventional Source | Renewable Source & Pathway | Significance |

|---|---|---|---|

| Propane-1,2,3-triol (Glycerol) | Petrochemical (propylene) | Byproduct of biodiesel production from vegetable oils and animal fats. neliti.comscielo.br | Utilizes an abundant, low-cost industrial byproduct, improving the sustainability of both the biodiesel and polymer industries. researchgate.net |

| 2-Benzofuran-1,3-dione (Phthalic Anhydride) | Petrochemical (oxidation of o-xylene). resourcewise.com | Bio-based aromatics (e.g., bio-MPA) from furfural, which is derived from hemicellulose in biomass. resourcewise.com | Reduces reliance on fossil fuels and decreases the carbon footprint of the final polymer product. resourcewise.com |

Atom Economy in Polycondensation

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. The reaction between phthalic anhydride and glycerol is a polycondensation, a type of step-growth polymerization. researchgate.netresearchgate.net

In this process, the anhydride ring of phthalic anhydride opens to form a carboxylic acid and an ester with one of glycerol's hydroxyl groups. This newly formed carboxylic acid can then react with another glycerol molecule, and the process continues, building a cross-linked polymer network. Each esterification step liberates one molecule of water.

n C₈H₄O₃ + n C₃H₈O₂ → (C₁₁H₁₀O₅)n + n H₂O

Because water is eliminated as a byproduct for each ester linkage formed, the atom economy is inherently less than 100%. This is a characteristic feature of condensation reactions. While the loss of a small molecule like water may seem minor, it is a key consideration in green chemistry, which strives for addition reactions where all reactant atoms are incorporated into the final product.

Despite this, the use of an anhydride (phthalic anhydride) is more atom-economical than using the corresponding dicarboxylic acid (phthalic acid) from the outset, as the initial ring-opening esterification does not produce a byproduct. Catalysts, such as dibutyltin dilaurate or acid catalysts like p-toluenesulfonic acid, are often employed to facilitate the reaction under specific temperature conditions, typically ranging from 120°C to 200°C. scielo.brresearchgate.nete3s-conferences.orgunnes.ac.id

| Parameter | Description | Research Findings |

|---|---|---|

| Reaction Type | Polycondensation (Step-growth polymerization). researchgate.net | Forms a polyester resin, commonly known as glyptal. neliti.com |

| Stoichiometry | The molar ratio of reactants determines the polymer's structure and properties. researchgate.net | Commonly studied molar ratios of glycerol to phthalic acid include 2:2, 2:3, and 2:4. scielo.brresearchgate.net A 3:2 ratio of phthalic anhydride to glycerol is also reported. e3s-conferences.org |

| Byproduct | Water (H₂O) is eliminated during esterification. neliti.com | The elimination of water reduces the overall atom economy of the process. |

| Catalysts | Used to increase the reaction rate and control polymerization. | Dibutyltin dilaurate, p-toluenesulfonic acid (PTSA), and zeolites have been used. neliti.comscielo.brresearchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis of the Chemical Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the detailed structure of the poly(glycerol phthalate) resin. It allows for the identification of the various structural units, including repeating monomers, end-groups, and branching points. acs.orgresearchgate.net

One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to achieve a complete and unambiguous assignment of all proton and carbon signals in the complex polymer spectrum.

¹H NMR: The proton NMR spectrum provides initial information on the key structural motifs. Protons on the phthalate (B1215562) aromatic ring typically appear in the range of 7.5-8.0 ppm. chemicalpapers.com The protons of the glycerol (B35011) backbone exhibit more complex signals between 3.5 and 5.5 ppm, with their exact chemical shifts depending on whether the hydroxyl group is primary or secondary, and whether it is esterified or free. researchgate.netresearchgate.net

¹³C NMR: The carbon NMR spectrum complements the proton data. Carbonyl carbons of the ester linkages are observed around 165-170 ppm. researchgate.net The aromatic carbons of the phthalate unit are found between 128 and 135 ppm, while the carbons of the glycerol moiety resonate in the 60-80 ppm region. researchgate.net The presence of multiple signals in these regions indicates different chemical environments arising from linear chain extension, branching, and terminal groups. acs.org

2D NMR techniques are crucial for resolving spectral overlap and establishing connectivity:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which is essential for assigning the signals within the glycerol units and confirming the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for a Poly(glycerol phthalate) Unit

| Atom Name | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations |

| Phthalate Aromatic (H-Ar) | 7.5 - 8.0 | 128 - 134 | C=O |

| Phthalate Quaternary (C-Ar) | - | ~132 | H-Ar |

| Phthalate Carbonyl (C=O) | - | ~167 | Glycerol CH/CH₂ |

| Glycerol Backbone (CH) | 4.8 - 5.5 | 68 - 75 | C=O, Glycerol CH₂ |

| Glycerol Backbone (CH₂) | 3.8 - 4.6 | 60 - 65 | C=O, Glycerol CH |

Note: The exact chemical shifts can vary significantly based on the degree of polymerization, branching, and solvent used.

While solution-state NMR details the structure of individual polymer chains, solid-state NMR (ssNMR) provides information about the structure and dynamics in the bulk material. Given that these polyesters are often amorphous or possess very low crystallinity scielo.brresearchgate.net, ssNMR is an invaluable tool. Using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), it is possible to obtain high-resolution spectra of the solid polymer. This can reveal insights into the conformation of the polymer chains, intermolecular packing, and the relative rigidity of the phthalate and glycerol segments within the solid matrix.

Variable-temperature NMR studies can be conducted to investigate the dynamic processes within the polymer. By monitoring changes in the NMR spectra as a function of temperature, information about segmental motion, rotation around single bonds, and chemical exchange processes can be obtained. These dynamics are directly related to the material's macroscopic properties, such as its glass transition temperature and mechanical flexibility. mdpi.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful technique for analyzing the distribution of oligomers in a polymer sample and for elucidating the structure of its constituent parts.

For complex polymeric materials, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) detector are particularly effective. acs.org HRMS-MALDI allows for the accurate mass determination of a wide distribution of oligomeric chains. From the precise mass, the elemental composition of each oligomer can be calculated, confirming the number of glycerol and phthalate repeating units. This analysis also helps to identify the nature of the end-groups, such as unreacted hydroxyl groups from glycerol or carboxylic acid groups from phthalic anhydride (B1165640). d-nb.info

Table 2: Example of Expected Oligomers Detectable by HRMS-MALDI

| Glycerol Units | Phthalate Units | End Groups | Molecular Formula | Calculated Exact Mass (Da) |

| 2 | 1 | 4 -OH | C₁₄H₁₈O₇ | 300.1209 |

| 3 | 2 | 4 -OH | C₂₂H₂₄O₁₀ | 448.1369 |

| 4 | 3 | 4 -OH | C₃₀H₃₀O₁₃ | 598.1687 |

| 4 | 4 | 2 -OH, 2 -COOH | C₃₈H₃₂O₁₆ | 744.1691 |

Note: This table presents a simplified, linear representation. Branched structures with the same composition would also be present.

Tandem mass spectrometry (MS/MS) is used to gain further structural detail. In an MS/MS experiment, a specific oligomer ion from the initial HRMS spectrum is selected, isolated, and then fragmented. The analysis of the resulting fragment ions provides definitive evidence for the sequence and connectivity of the monomer units. For a glycerol-phthalate polyester (B1180765), the primary fragmentation would occur at the ester linkages. The resulting mass losses would correspond to the loss of glycerol units, phthalate units, or side chains, allowing for the differentiation between linear and branched isomers and confirming the structure of the polymeric backbone. nih.gov

Isotope Labeling Studies for Mechanistic and Structural Insights

While specific isotope labeling studies for the polycondensation reaction between 2-Benzofuran-1,3-dione and propane-1,2,3-triol (B13761041) are not extensively detailed in published literature, this technique is a powerful tool for understanding reaction mechanisms in polymer chemistry. Mechanistic investigations of similar compounds, such as furan-2,3-dione rearrangements, have successfully used oxygen-17 (¹⁷O) labeling to trace the pathways of oxygen atoms during reactions, confirmed by ¹⁷O NMR and mass spectrometry.

Hypothetically, such studies could be designed to provide definitive insights into the esterification process for this specific polymer. For instance, by labeling specific oxygen atoms in the reactants, one could trace their final positions in the polymer and the water molecule that is eliminated.

Potential Isotope Labeling Strategies:

¹⁸O-Labeling of 2-Benzofuran-1,3-dione: Synthesizing the anhydride with ¹⁸O in the carbonyl groups would help determine whether the ester linkage originates from the acyloxygen or the alkyloxygen bond cleavage during esterification.

¹³C-Labeling of Propane-1,2,3-triol: Using glycerol with ¹³C-labeled carbons would allow for tracking the glycerol backbone within the complex polymer structure using ¹³C-NMR, helping to distinguish between reactions at the primary and secondary hydroxyl groups.

Deuterium-Labeling of Propane-1,2,3-triol: Replacing the hydroxyl protons with deuterium (B1214612) (D) could be used in kinetic studies (to probe for kinetic isotope effects) and to assign specific O-H vibrational modes in IR and Raman spectroscopy.

These studies would provide unambiguous evidence for the reaction pathway, the reactivity of different hydroxyl groups on the glycerol molecule, and the potential for side reactions.

X-Ray Crystallography for Absolute Configuration and Crystal Packing

X-ray crystallography is a definitive technique for determining the atomic and molecular structure of a crystalline material. However, its application to the 2-Benzofuran-1,3-dione and propane-1,2,3-triol polymer is dependent on the degree of crystallinity, which is often limited in such thermosetting resins.

Single Crystal X-Ray Diffraction for Definitive Structure Determination

Single crystal X-ray diffraction (SC-XRD) provides the most precise determination of molecular structure, including bond lengths, angles, and absolute configuration. This technique, however, requires a well-ordered single crystal, which is typically hundreds of microns in size.

The product of the reaction between 2-Benzofuran-1,3-dione and propane-1,2,3-triol is a highly cross-linked, amorphous, or semi-crystalline polyester. scielo.brresearchgate.net The polycondensation process leads to a random three-dimensional network, which prevents the formation of large, ordered single crystals. Research indicates that these glyptal resins are generally hard, brittle, and transparent in thin layers, with a structure that is more glass-like than crystalline. e3s-conferences.org While SC-XRD has been used to determine the structure of related small molecules like derivatives of benzofuranone, researchgate.netvensel.org there are no reports of successful SC-XRD analysis on the final cross-linked polymer due to its inherent structural disorder.

Powder X-Ray Diffraction for Crystalline Phase Identification and Polymorphism Assessment

Studies on polyesters derived from phthalic anhydride (the common name for 2-Benzofuran-1,3-dione) and glycerol show that the resulting polymers are largely amorphous. scielo.brresearchgate.net PXRD patterns of these materials typically exhibit broad, diffuse halos, which are characteristic of non-crystalline solids. This amorphous nature is due to the random cross-linking between the trifunctional glycerol and the difunctional anhydride.

However, some investigations have reported the presence of "incipient crystallinity." scielo.brresearchgate.net This suggests that small, ordered domains can form within the amorphous matrix. The degree of this limited crystallinity appears to be influenced by the stoichiometry of the reactants.

This incipient crystallinity suggests that while polymorphism in the classical sense (different crystal structures) is not a relevant concept for this largely amorphous material, the degree of local order can be controlled by the synthesis conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is invaluable for characterizing the polymeric product of 2-Benzofuran-1,3-dione and propane-1,2,3-triol. These methods probe the vibrational modes of molecules, providing detailed information about functional groups, bond formation, and molecular interactions. horiba.com

Characteristic Functional Group Vibrations and Hydrogen Bonding Interactions

Fourier Transform Infrared (FTIR) spectroscopy is particularly effective for monitoring the polycondensation reaction. The formation of the ester is confirmed by the appearance of a strong ester carbonyl (C=O) stretching band and C-O stretching bands, alongside the disappearance or reduction of the anhydride and alcohol functional groups from the reactants. scielo.br

The spectra of these polyesters are characterized by several key absorption bands. A broad absorption band in the 3600-3200 cm⁻¹ region is typically observed, which is attributed to the O-H stretching vibrations of unreacted hydroxyl groups from glycerol and any terminal carboxylic acid groups. scielo.br The broadness of this peak is direct evidence of extensive hydrogen bonding within the polymer matrix.

Conformational Analysis and Intermolecular Interactions

Both IR and Raman spectroscopy are sensitive to the conformation of polymer chains. tubitak.gov.tr While detailed conformational analyses for this specific polymer are not widely available, the principles of vibrational spectroscopy allow for such investigations. Changes in the position and shape of bands in the "fingerprint" region (below 1500 cm⁻¹) can indicate different rotational isomers (conformers) of the glycerol and ester linkages within the polymer network.

Raman spectroscopy, being highly sensitive to non-polar bonds, would be an excellent complementary technique to IR. tubitak.gov.tr It is particularly useful for studying the C-C backbone of the polymer and the aromatic ring vibrations. Monitoring the relative intensities of specific Raman bands could provide insights into the degree of cross-linking and the orientation of polymer chains.

The primary intermolecular interactions in the glyptal polymer are hydrogen bonds. As identified by the broad O-H band in the IR spectrum, these interactions occur between unreacted hydroxyl groups, terminal carboxyl groups, and the carbonyl oxygen of the ester groups. These hydrogen bonds play a crucial role in the material's properties, contributing to its rigidity and thermal stability. Studies on glycerol have shown that its conformation and interactions can be influenced by its environment, a principle that extends to its polymerized form. nih.govnih.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Stereochemical Assignment

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for investigating the stereochemistry of chiral molecules. wikipedia.orgleidenuniv.nl A molecule is chiral if it is non-superimposable on its mirror image. wikipedia.org The polymer formed from 2-Benzofuran-1,3-dione and propane-1,2,3-triol is, in its basic form, achiral as neither of the monomers possesses a stereocenter. Therefore, it would not exhibit a response in CD or ORD spectroscopy. wikipedia.org However, should a chiral monomer be introduced into the polymer backbone, or if the polymer is dissolved in a chiral solvent, chiroptical properties could be induced.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not produce a CD signal. For a modified, chiral version of the glyptal polymer, a CD spectrum would display positive or negative peaks (known as Cotton effects) in the regions where the chiral chromophores absorb light. youtube.com The sign and magnitude of these peaks provide information about the absolute configuration and conformation of the chiral centers. For instance, the introduction of a chiral diol or acid during the polymerization would render the resulting polyester optically active and thus amenable to CD analysis.

The analysis of a hypothetical chiral polyester by CD spectroscopy would involve dissolving the polymer in a suitable transparent solvent and recording the spectrum across a range of wavelengths, typically in the UV region. The resulting data would be plotted as the difference in absorbance (ΔA) or molar ellipticity [θ] versus wavelength.

| Parameter | Typical Value/Range | Purpose |

| Wavelength Range | 190-400 nm | To cover the electronic transitions of aromatic and carbonyl chromophores. |

| Concentration | 0.1 - 1.0 mg/mL | To ensure sufficient signal without detector saturation. |

| Pathlength | 0.1 - 1.0 cm | Adjusted based on solvent transparency and sample concentration. |

| Solvent | Acetonitrile, Dichloromethane | Must be transparent in the wavelength range of interest and dissolve the polymer. |

| This table represents typical parameters for CD spectroscopy of a polymer and is for illustrative purposes. |

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org Similar to CD, a compound must be chiral to exhibit ORD. wikipedia.org For the achiral polyester from phthalic anhydride and glycerol, the optical rotation at all wavelengths would be zero.

If the polymer were made chiral, it would exhibit an ORD spectrum. A plain ORD curve shows a gradual increase or decrease in rotation as the wavelength decreases. youtube.com An anomalous curve, which is observed when the measurement is taken at wavelengths near a chromophore's absorption band, shows a characteristic peak and trough, collectively known as a Cotton effect. youtube.comslideshare.net The sign of the Cotton effect can be correlated with the stereochemistry of the molecule. youtube.com The combination of ORD and CD provides comprehensive information on the stereochemical features of a chiral polymer. wikipedia.org

| Parameter | Typical Value/Range | Purpose |

| Wavelength Range | 250-700 nm | To observe the change in rotation, especially around absorption bands. |

| Light Source | Xenon Arc Lamp | Provides a continuous spectrum of light. |

| Sample Concentration | 1.0 - 10.0 mg/mL | Higher concentrations are often needed compared to CD. |

| Solvent | Chloroform, Dioxane | Must be non-absorbing and able to dissolve the polymer. |

| This table represents typical parameters for ORD measurements of a polymer and is for illustrative purposes. |

Advanced Chromatographic Separation Techniques for Purity Assessment and Isomer Resolution

Chromatographic techniques are essential for the analysis of the polyester "2-Benzofuran-1,3-dione;propane-1,2,3-triol," allowing for the determination of its molecular weight distribution, the quantification of unreacted monomers, and the separation of oligomeric species.

High-Performance Liquid Chromatography (HPLC) Method Optimization for Compound Resolution

High-Performance Liquid Chromatography (HPLC), particularly in the mode of Size-Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC), is the primary technique for analyzing the molecular weight distribution of polymers. mdpi.comresearchgate.net For the glyptal polyester, SEC separates the polymer chains based on their hydrodynamic volume in solution. Larger molecules elute first, followed by smaller molecules. By calibrating the system with polymer standards of known molecular weight, the average molecular weight (Mn, Mw) and polydispersity index (PDI) of the resin can be determined. mdpi.com

Reversed-phase HPLC can be used to analyze unreacted phthalic anhydride (or its hydrolysis product, phthalic acid) and glycerol, as well as low molecular weight oligomers. mdpi.comgovst.edu Method optimization would involve adjusting the mobile phase composition (e.g., acetonitrile/water gradient), pH, column type (e.g., C18), and detector wavelength (e.g., UV detection for the phthalate moiety). govst.edumdpi.com

| Parameter | SEC/GPC for Polymer | Reversed-Phase HPLC for Monomers |

| Column | PLgel Mixed-Bed | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Tetrahydrofuran (THF) | Acetonitrile/Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | Refractive Index (RI) | UV at 230 nm |

| Temperature | 35 °C | 30 °C |

| This table presents typical starting conditions for HPLC analysis of a polyester and its precursors. |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds. For the polyester itself, which is non-volatile, direct GC analysis is not feasible. However, GC is a valuable tool for quantifying residual monomers like glycerol (often after derivatization) or impurities in the phthalic anhydride starting material.

Pyrolysis-GC/MS is a powerful technique where the polymer is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, volatile fragments. shimadzu.compaint.org These fragments are then separated by GC and identified by Mass Spectrometry (MS). The resulting pyrogram provides a "fingerprint" of the polymer, which can be used to determine its composition and microstructure. paint.org For a glyptal resin, pyrolysis would yield characteristic products related to phthalic anhydride and the glycerol backbone.

| Parameter | Typical Value/Range | Purpose |

| Column | DB-5ms, 30 m x 0.25 mm x 0.25 µm | General purpose column for separating a wide range of compounds. |

| Carrier Gas | Helium | Inert gas to carry the analytes through the column. |

| Inlet Temperature | 250 °C | To ensure complete volatilization of analytes. |

| Oven Program | 50 °C hold for 2 min, then ramp to 300 °C at 10 °C/min | To separate compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantitation, MS for identification. |

| This table outlines typical GC conditions for the analysis of volatile components or pyrolysis products. |

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC bridges the gap between gas and liquid chromatography and is particularly useful for the analysis and purification of polymers and oligomers. nih.gov It offers advantages such as faster analysis times and reduced solvent consumption compared to HPLC.

For the glyptal polyester, SFC could be employed to separate oligomeric series with high resolution. The technique's ability to use different pressure and temperature gradients allows for fine-tuning the solvating power of the mobile phase, enabling the separation of complex polymer mixtures. While less common than SEC for routine polymer analysis, SFC provides a powerful alternative for challenging separations, especially for lower molecular weight resins or for the analysis of modified alkyd resins.

| Parameter | Typical Value/Range | Purpose |

| Column | Packed silica (B1680970) or diol-based columns | Stationary phases suitable for polar analytes. |

| Mobile Phase | Supercritical CO2 with a polar co-solvent (e.g., methanol) | The co-solvent modifies the polarity of the mobile phase to elute the analytes. |

| Pressure | 100-400 bar | To maintain the mobile phase in a supercritical state. |

| Temperature | 40-100 °C | To control the density and solvating power of the supercritical fluid. |

| Detector | UV, Evaporative Light Scattering Detector (ELSD) | UV for chromophoric components, ELSD for non-chromophoric polymers. |

| This table describes typical SFC parameters for polymer analysis. |

Computational Chemistry and Theoretical Modeling of the Chemical Compound

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity

Quantum mechanical methods are instrumental in elucidating the fundamental electronic characteristics of molecules, which in turn dictate their chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. digitellinc.com It offers a balance between accuracy and computational cost, making it suitable for studying the ground state geometries and energetics of molecules like phthalic anhydride (B1165640) and glycerol (B35011).

DFT calculations can be employed to optimize the molecular geometries of both phthalic anhydride and glycerol, determining the most stable three-dimensional arrangement of their atoms. These calculations also yield important energetic information, such as the total electronic energy, which can be used to predict the thermodynamics of their interaction. For instance, a computational study on the esterification of glycerol with acetic acid using DFT has shown the reaction to be thermodynamically favored. nih.gov A similar approach can be applied to the reaction with phthalic anhydride.

The reactivity of phthalic anhydride is centered on the electrophilic nature of the carbonyl carbons in the anhydride ring, while the nucleophilic character of the hydroxyl groups of glycerol dictates its point of attack. DFT calculations can quantify these properties through the analysis of molecular orbitals and electrostatic potential maps.

Table 1: Computed Properties of Phthalic Anhydride and Glycerol

| Property | Phthalic Anhydride (C₈H₄O₃) | Glycerol (C₃H₈O₂) |

|---|---|---|

| Molecular Weight (g/mol) | 148.12 | 92.09 |

| Computed IUPAC Name | 2-benzofuran-1,3-dione | propane-1,2,3-triol (B13761041) |

| CAS Number | 85-44-9 nih.gov | 56-81-5 |

This table presents basic computed properties for the individual components of the system.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. aps.org These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic structure, although they are computationally more demanding than DFT.

For smaller molecules like phthalic anhydride and glycerol, high-level ab initio calculations can be performed to obtain benchmark-quality data on their electronic properties. An ab initio and DFT study on the conformers of glycerol has provided a detailed analysis of its potential energy surface and hydrogen-bonding trends. researchgate.net Such studies are crucial for understanding the conformational preferences of glycerol before it engages in a reaction. Similar high-accuracy calculations on phthalic anhydride can precisely describe the electronic distribution in its aromatic and anhydride rings, offering a detailed picture of its reactivity.

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. For the phthalic anhydride and glycerol system, predicting NMR chemical shifts and vibrational frequencies is particularly useful.

The ¹H and ¹³C NMR spectra of phthalic anhydride have been analyzed and simulated, providing a basis for understanding the electronic environment of the protons and carbons in the molecule. chemicalpapers.com Theoretical calculations can reproduce these chemical shifts and coupling constants, offering a deeper understanding of the structure-spectrum relationship. For glycerol, ¹H-NMR spectroscopy has been used to study its conformational isomerism in different solvent conditions. mdpi.com

In the context of the reaction between phthalic anhydride and glycerol, computational methods can predict how the spectroscopic signatures change as the esterification reaction proceeds. For example, the formation of an ester linkage would lead to characteristic shifts in the NMR spectra and new peaks in the infrared (IR) spectrum. Experimental IR studies have confirmed the esterification of glycerol by phthalic acid. scielo.br

Table 2: Selected Experimental Spectroscopic Data

| Compound | Spectroscopy Type | Key Signals/Frequencies (cm⁻¹) |

|---|---|---|

| Phthalic Anhydride | ¹H NMR (in deuterated acetone) | Complex multiplet for aromatic protons chemicalpapers.com |

| Glycerol | ¹H NMR (in D₂O) | Signals for CH and CH₂ protons, with OH exchange mdpi.com |

| Phthalic Anhydride-Glycerol Reaction Product | FTIR | Confirmation of esterification scielo.br |

This table summarizes key experimental spectroscopic information for the individual components and their reaction product.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. This approach is particularly well-suited for exploring the conformational flexibility of molecules and the influence of the surrounding environment.

The reaction between phthalic anhydride and glycerol can be carried out in different solvents, and the choice of solvent can influence the reaction rate and the properties of the resulting polymer. MD simulations can provide insights into how the solvent interacts with the reactant molecules and the growing polymer chains.

Simulations of polyesters in different solvents, such as water and non-aqueous media, have been performed to understand swelling mechanisms and changes in microstructure. nih.govresearchgate.net These studies reveal how solvent molecules penetrate the polymer matrix and affect its dynamics. Similar simulations could be designed to study the initial adduct of phthalic anhydride and glycerol, exploring its conformational preferences and the organization of solvent molecules around it. This would be crucial for understanding the reaction mechanism at a molecular level.

While the primary application of the phthalic anhydride and glycerol reaction is in materials science, the benzofuran (B130515) core present in phthalic anhydride is a scaffold found in many biologically active molecules. proquest.com Benzofuran derivatives have been the subject of numerous studies investigating their potential as therapeutic agents, including their interaction with proteins.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is extensively used in drug discovery to screen for potential drug candidates. Studies on various benzofuran derivatives have shown their ability to bind to different protein targets, including enzymes and serum albumins. nih.govnih.govresearchgate.net

Although there are no specific protein-ligand docking studies reported for the simple adduct of phthalic anhydride and glycerol, the known biological activity of related benzofuran compounds suggests that derivatives of this system could be explored for biochemical applications. Computational docking could be a first step in identifying potential protein targets and designing new molecules with desired biological activities.

Table 3: Compound Names Mentioned in the Article

| Systematic Name | Common Name |

|---|---|

| 2-Benzofuran-1,3-dione | Phthalic anhydride |

| Propane-1,2,3-triol | Glycerol |

| - | Glyptal |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are fundamental in modern chemistry for establishing mathematical relationships between the structural features of molecules and their biological activities or physicochemical properties. For the polyester (B1180765) derived from 2-Benzofuran-1,3-dione and propane-1,2,3-triol, these models are crucial for tailoring the polymer's characteristics for specific applications.

Development of Predictive Models for Derivatives of the Chemical Compound

The development of predictive models for derivatives of this compound often focuses on the benzofuran core, a structure known for its presence in medicinally important molecules. nih.gov While specific QSPR models for the exact polyester of 2-Benzofuran-1,3-dione and propane-1,2,3-triol are not widely published, the methodology can be understood from studies on related benzofuran derivatives.

For instance, research into benzofuran-based vasodilators has led to the creation of statistically significant 2D-QSAR models. nih.govnih.gov In one such study, a model was developed to describe the bioactivity of newly synthesized benzofuran hybrids. nih.govnih.gov The model was built using the CODESSA PRO software, resulting in a robust correlation between molecular descriptors and the observed biological activity (IC50 values). nih.govnih.gov The statistical quality of the model was confirmed by a high squared correlation coefficient (R²) of 0.816, alongside validation parameters like leave-one-out (R²cvOO = 0.731) and leave-many-out (R²cvMO = 0.772) cross-validation coefficients. nih.govnih.gov

These models typically use a set of calculated molecular descriptors that quantify various aspects of the molecule's topology, geometry, and electronic structure. The final QSAR equation allows for the prediction of activity for new, untested derivatives, guiding synthetic efforts toward more potent or suitable compounds.

Table 1: Example of a 2D-QSAR Model for Benzofuran Derivatives

This table illustrates the type of data generated in a QSAR study, showing the correlation between observed activity and the values predicted by the model for a selection of compounds. The error value indicates the accuracy of the prediction.

| Compound | Observed IC50 (mM) | Predicted IC50 (mM) | Error (Predicted - Observed) |

| 4e | 0.253 | 0.279 | 0.026 |

| 4f | 0.267 | 0.288 | 0.021 |

| 4g | 0.275 | 0.291 | 0.016 |

| 4r | 0.254 | 0.218 | -0.036 |

| 4s | 0.268 | 0.224 | -0.044 |

| 4w | 0.223 | 0.183 | -0.040 |

Data adapted from a study on benzofuran-based vasodilators. nih.gov

Machine Learning Approaches for Compound Optimization and Design

Machine learning (ML) is increasingly used to accelerate the optimization and design of new compounds. Techniques range from simpler methods like Multiple Linear Regression (MLR), often used in initial QSAR studies, to more complex algorithms like support vector machines, random forests, and neural networks. researchgate.net

The process begins with a dataset of compounds with known properties or activities, from which molecular descriptors are calculated. An ML algorithm is then trained on this dataset to learn the complex relationships between the descriptors and the target property. Once validated, this trained model can rapidly screen vast virtual libraries of potential derivatives, predicting their properties without the need for synthesis and physical testing. This in silico screening identifies the most promising candidates for further development.

For the polyester formed from 2-Benzofuran-1,3-dione and propane-1,2,3-triol, ML models could be developed to predict properties such as thermal stability, biodegradability, or mechanical strength based on modifications to the core structure (e.g., using different anhydrides or polyols). This approach streamlines the design of new polymers with desired characteristics, significantly reducing the time and cost of research and development.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry offers powerful methods to explore the precise steps involved in a chemical reaction. For the formation of the polyester from 2-Benzofuran-1,3-dione and propane-1,2,3-triol, these methods can elucidate the reaction mechanism, identify key intermediates, and determine the energetic favorability of the pathway.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding a chemical reaction at its most fundamental level requires identifying the transition state (TS)—the highest energy point along the reaction pathway that connects reactants and products. ims.ac.jp Computational methods, such as the Nudged Elastic Band (NEB) method or dimer methods, are employed to locate this transient and unstable structure. ims.ac.jpscispace.com

For the initial esterification step between 2-Benzofuran-1,3-dione (phthalic anhydride) and one of the hydroxyl groups of propane-1,2,3-triol (glycerol), a transition state search would be performed using quantum chemical calculations, often employing Density Functional Theory (DFT). rsc.org The located TS structure is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Once the TS is identified, an Intrinsic Reaction Coordinate (IRC) calculation is performed. scm.commissouri.eduq-chem.com The IRC method traces the minimum energy path downhill from the transition state on the potential energy surface, ensuring that the located TS correctly connects the reactant complex (anhydride and alcohol) to the desired product (the initial ester). researchgate.netmdpi.com This provides a detailed, step-by-step visualization of the bond-breaking and bond-forming processes.

Table 2: Hypothetical Transition State Properties for the Initial Esterification Step

This table provides an example of the key computational outputs used to characterize a transition state for the reaction between 2-Benzofuran-1,3-dione and a hydroxyl group of propane-1,2,3-triol.

| Property | Value | Description |

| Method/Basis Set | B3LYP/6-31+G(d) | The level of theory used for the calculation. |

| Imaginary Frequency | -250 cm⁻¹ | The single imaginary frequency confirming a true first-order saddle point (transition state). |

| Relative Energy (to reactants) | +25 kcal/mol | The energy barrier for the reaction. |

| Key Distance 1 (C-O forming) | 2.15 Å | The distance between the carbonyl carbon of the anhydride and the oxygen of the alcohol. |

| Key Distance 2 (O-H breaking) | 1.40 Å | The distance of the hydroxyl proton being transferred. |

Free Energy Surface Mapping for Complex Reactions

While an IRC calculation describes a single reaction step on a potential energy surface (PES), the complete formation of a polyester is a complex process involving multiple steps and occurring in a specific environment (e.g., in a solvent or at high temperature). savemyexams.comresearchgate.net A more comprehensive understanding requires mapping the free energy surface (FES), which accounts for temperature and entropy effects. researchgate.net

The FES provides a global view of the reaction landscape, revealing the relative free energies of all stable intermediates, transition states, and potential side products. rsc.org For the polymerization of 2-Benzofuran-1,3-dione and propane-1,2,3-triol, mapping the FES would involve calculating the free energies along multiple reaction coordinates, such as the progress of the initial ring-opening, subsequent esterification reactions with the other hydroxyl groups, and chain propagation.

Investigation of Reactivity Profiles and Derivatization Strategies for the Chemical Compound

Electrophilic and Nucleophilic Substitution Reactions

The chemical nature of the 2-Benzofuran-1,3-dione and propane-1,2,3-triol (B13761041) system allows for both electrophilic and nucleophilic substitution reactions, targeting either the aromatic ring of the phthalic anhydride (B1165640) moiety or the hydroxyl groups of glycerol (B35011) and the subsequent ester linkages.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of phthalic anhydride is deactivated by the electron-withdrawing anhydride group. Despite this, it can undergo electrophilic substitution reactions, such as Friedel-Crafts acylation, under forcing conditions. The anhydride group directs incoming electrophiles to the meta-position, though steric hindrance can influence the final product distribution. quora.com A primary example is the Friedel-Crafts acylation of aromatic compounds using phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). iitk.ac.inacs.orgresearchgate.net This reaction typically results in the formation of an o-benzoylbenzoic acid derivative, which can be a precursor to anthraquinones. researchgate.netchemcess.comrsc.org The reaction proceeds by activation of the anhydride by the Lewis acid, making the carbonyl carbon more electrophilic and susceptible to attack by an aromatic ring. iitk.ac.in

Nucleophilic Substitution/Addition: The primary reaction between phthalic anhydride and glycerol is initiated by the nucleophilic attack of a glycerol hydroxyl group on one of the carbonyl carbons of the anhydride. wikipedia.org This ring-opening reaction forms a monoester containing a carboxylic acid group. wikipedia.orgasianpubs.org This new carboxylic acid can then undergo further esterification.

The anhydride itself is susceptible to attack by a wide range of nucleophiles:

Alcoholysis: Reaction with alcohols leads to the formation of monoesters, which is the foundational step in producing plasticizers and polyesters. wikipedia.orgasianpubs.org

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary amines yields phthalimide (B116566) derivatives. rsc.orgwikipedia.orgbyjus.com This reaction is crucial in syntheses like the Gabriel synthesis of primary amines. byjus.com

Hydrolysis: Reaction with water regenerates phthalic acid, although this is reversible at high temperatures. wikipedia.org

Once the glyptal polyester (B1180765) is formed, the ester linkages within the polymer backbone can be subject to transesterification. This involves the reaction with other alcohols in the presence of a catalyst, allowing for the modification of the polymer's properties by exchanging the glycerol-based alkoxy groups. wikipedia.org

Table 1: Key Substitution Reactions and Products

| Reaction Type | Reagents | Key Product(s) | Significance |

|---|---|---|---|

| Friedel-Crafts Acylation | Phthalic anhydride, Benzene, AlCl₃ | o-Benzoylbenzoic acid | Precursor for anthraquinone (B42736) dyes researchgate.netchemcess.com |

| Alcoholysis | Phthalic anhydride, Alcohol (e.g., ROH) | Phthalic acid monoester | Initial step in polyester and plasticizer synthesis wikipedia.org |

| Aminolysis | Phthalic anhydride, Primary Amine (RNH₂) | N-substituted Phthalimide | Important in Gabriel synthesis and other organic preparations byjus.com |

| Transesterification | Glyptal Resin, Alcohol (R'OH) | Modified Polyester | Alters polymer properties wikipedia.org |

Cycloaddition and Rearrangement Reactions

The phthalic anhydride moiety is a versatile substrate for various cycloaddition reactions, primarily involving its carbonyl groups or the aromatic ring system.

1,3-Dipolar Cycloadditions: The carbonyl groups of phthalic anhydride, typically unreactive in cycloadditions, can be activated to act as a 2π component. For instance, they react with azomethine ylides in a 1,3-dipolar cycloaddition to form spiro-fused oxazolidine (B1195125) derivatives. rsc.orgrsc.org These products can be further transformed, for example, through reduction, to yield functionalized isobenzofuranones. rsc.org

Decarbonylative Cycloadditions: In the presence of a nickel catalyst, phthalic anhydride can undergo decarbonylative cycloaddition with allenes. acs.orgacs.org This reaction involves the insertion of a carbon-carbon double bond into a carbon-oxygen bond of the anhydride, leading to the formation of δ-lactones. Asymmetric versions of this reaction have been developed using chiral phosphine (B1218219) ligands. acs.org

Diels-Alder Reactions: While the benzene ring of phthalic anhydride itself is a poor diene due to its aromaticity, phthalic anhydride can be synthesized via a Diels-Alder reaction between furan (B31954) and maleic anhydride, followed by dehydration. google.com Conversely, anthracene (B1667546) can act as a diene in a Diels-Alder reaction with maleic anhydride (a dienophile similar in structure to phthalic anhydride) to form a stable adduct. mnstate.edu This highlights the potential of the anhydride functional group to act as a dienophile.

Rearrangement reactions are less common for the parent compound but can occur in its derivatives. For example, the Hofmann rearrangement of phthalamic acid salt (derived from phthalic anhydride and ammonia) is a key step in the industrial synthesis of anthranilic acid. chemcess.com

Polymerization and Oligomerization Potential of the Chemical Compound

The most significant reaction of the 2-Benzofuran-1,3-dione and propane-1,2,3-triol system is polycondensation, which leads to the formation of a cross-linked polyester known as glyptal. neliti.come3s-conferences.org This thermosetting polymer has been widely used in coatings and adhesives.

The polymerization process occurs in stages:

Monoester Formation: A primary hydroxyl group of glycerol attacks the phthalic anhydride ring, opening it to form a phthalic acid monoester. This initial reaction reduces the acid number of the mixture.

Linear Polymerization: The newly formed carboxylic acid group can then react with another glycerol molecule, or the remaining hydroxyl groups on the first glycerol can react with more phthalic anhydride. This leads to the formation of linear or branched oligomers at temperatures around 150-160°C.

Cross-linking: As the temperature is raised further (to ~200°C) and the reaction proceeds, the secondary hydroxyl group of glycerol also participates in esterification reactions. e3s-conferences.org Since glycerol is trifunctional and phthalic anhydride is difunctional, this leads to a complex three-dimensional cross-linked network, resulting in a hard, brittle, and infusible solid resin. e3s-conferences.org

The extent of polymerization can be monitored by measuring the acid number of the reaction mixture, which decreases as the free carboxylic acid groups are consumed. e3s-conferences.org The properties of the resulting glyptal resin can be tailored by adjusting the molar ratio of the reactants and the reaction conditions. neliti.comunnes.ac.idresearchgate.net

Table 2: Stages of Glyptal Polymerization

| Stage | Description | Approximate Temperature | Resulting Structure |

|---|---|---|---|

| A | Initial reaction forming soluble monoesters and linear oligomers. The resin is soluble in acetone. | < 160°C | Soluble, fusible resin |

| B | Further polymerization leading to larger, branched structures. The resin becomes insoluble in acetone. | 160-200°C | Insoluble, fusible resin |

| C | Extensive cross-linking forms a rigid 3D network. | > 200°C | Insoluble, infusible solid (cured resin) |

Stereoselective Functionalization and Chiral Auxiliary Applications

Glycerol is an achiral molecule but is prochiral, meaning it can be converted into a chiral derivative in a single step. wikipedia.orgmdpi.com Its two primary hydroxyl groups are enantiotopic. rsc.org This feature makes glycerol and its derivatives valuable as chiral building blocks in organic synthesis. nih.govresearchgate.net

The reaction of phthalic anhydride with glycerol can lead to chiral esters. More sophisticated methods have been developed for the selective functionalization of glycerol's hydroxyl groups:

Enzymatic Reactions: Lipases and esterases can catalyze the regioselective and stereoselective acylation or hydrolysis of glycerol derivatives. nih.govresearchgate.net For example, enzymatic kinetic resolution of glycerol-derived cyclic carbonates can produce chiral building blocks with high enantiomeric excess. researchgate.net

Catalyst-Controlled Reactions: Chiral catalysts can be used to achieve the desymmetrization of glycerol. For instance, a chiral organic catalyst can facilitate silyl (B83357) transfer to one of the primary hydroxyl groups with high enantioselectivity. nih.gov Similarly, catalyst-controlled polycondensation of glycerol with diacyl chlorides can lead to linear polyesters by selectively reacting only with the primary hydroxyl groups. acs.org

These stereoselective reactions allow for the synthesis of complex chiral molecules, including natural products and pharmaceuticals, using glycerol as an inexpensive starting material. rsc.orgrsc.orgiupac.orgnih.gov For example, chiral glycerol derivatives are key intermediates in the synthesis of various alditols and pharmacologically active aromatic glycerol ethers. researchgate.netrsc.org

Reductive and Oxidative Transformations of the Chemical Compound

Both the phthalic anhydride and glycerol moieties within the system can undergo reductive and oxidative transformations.

Reductive Transformations: The carbonyl groups of the phthalic anhydride unit are susceptible to reduction.

Reduction of phthalic anhydride or its corresponding imide (phthalimide) using reducing agents like zinc, tin, or sodium borohydride (B1222165) can yield phthalide (B148349) (a lactone). organic-chemistry.orgchemicalforums.comsciencemadness.orgorgsyn.org This transformation selectively reduces one of the two carbonyl groups.

Oxidative Transformations: The glycerol unit is the primary site for oxidation. The primary and secondary hydroxyl groups can be selectively oxidized to various valuable products, often using metal-based catalysts (e.g., Pt, Pd, Au). tandfonline.commdpi.comfrontiersin.org